N-(4-fluorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
N-(4-FLUOROPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is a complex organic compound that features a fluorophenyl group and a triazolopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups .
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a therapeutic agent due to its biological activity, particularly in cancer research.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-[7-(4-FLUOROPHENYL)-5-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE: This compound shares a similar triazolopyrimidine core but differs in the side chains attached.
5-(4-FLUOROPHENYL)-7-(4-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Another analog with variations in the phenyl groups.
Uniqueness
N-(4-FLUOROPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C15H14FN5O2 |
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Molecular Weight |
315.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C15H14FN5O2/c1-9-12(14(23)21-15(19-9)17-8-18-21)6-7-13(22)20-11-4-2-10(16)3-5-11/h2-5,8H,6-7H2,1H3,(H,20,22)(H,17,18,19) |
InChI Key |
RMDVBXXOGSRADO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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